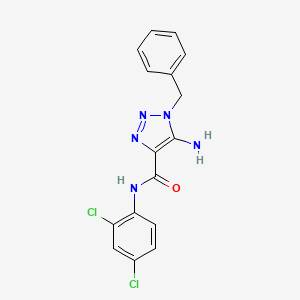
5-amino-1-benzyl-N-(2,4-dichlorophenyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-amino-1-benzyl-N-(2,4-dichlorophenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C16H13Cl2N5O and its molecular weight is 362.21. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-Amino-1-benzyl-N-(2,4-dichlorophenyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.
Biological Activity
Antimicrobial Properties
This compound exhibits significant antimicrobial activity against various pathogens. Notably, it has shown effectiveness against:
- Bacteria : Escherichia coli, Listeria monocytogenes, with comparable efficacy to established antibiotics such as ampicillin and vancomycin .
- Fungi : Preliminary studies indicate potential antifungal activity, although specific fungal strains have not been extensively documented .
Anticancer Activity
Research indicates that this compound may inhibit certain cancer cell lines. For example, studies have shown that it can induce apoptosis in cancer cells, suggesting its potential application in oncology . The mechanism of action appears to involve interactions with specific enzymes or receptors related to microbial resistance pathways .
Synthesis Methods
Several methods have been reported for synthesizing this compound. These methods allow for variations in substituents on the benzyl and dichlorophenyl groups to optimize biological activity. Common synthetic routes include:
- Cyclization Reactions : Involving the reaction of hydrazines with appropriate carbonyl compounds.
- Substitution Reactions : Modifying the dichlorophenyl group to enhance antimicrobial properties.
Study 1: Antimicrobial Activity Evaluation
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains using minimum inhibitory concentration (MIC) assays. The results indicated that the compound exhibited MIC values comparable to standard antibiotics .
| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Escherichia coli | 8 | Ampicillin | 8 |
| Listeria monocytogenes | 16 | Vancomycin | 16 |
Study 2: Anticancer Activity Assessment
In vitro studies on cancer cell lines demonstrated that the compound could reduce cell viability significantly. For instance, when tested against the human breast cancer cell line T47D, it showed an IC50 value of approximately 27.3 µM .
| Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |
|---|---|---|---|
| T47D (Breast Cancer) | 27.3 | Doxorubicin | <10 |
| HCT-116 (Colon Cancer) | 6.2 | Doxorubicin | <10 |
Properties
IUPAC Name |
5-amino-1-benzyl-N-(2,4-dichlorophenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N5O/c17-11-6-7-13(12(18)8-11)20-16(24)14-15(19)23(22-21-14)9-10-4-2-1-3-5-10/h1-8H,9,19H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNGIEJARDBYTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NC3=C(C=C(C=C3)Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














